molecular formula C8H9FO3S B2667209 2-[(4-Fluorophenyl)sulfonyl]ethanol CAS No. 28122-13-6

2-[(4-Fluorophenyl)sulfonyl]ethanol

Cat. No.: B2667209
CAS No.: 28122-13-6
M. Wt: 204.22
InChI Key: BUQOMEFZYUQRIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonyl]ethanol typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonyl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]ethanol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylsulfonylmethane
  • 4-Fluorophenylsulfonylpropane
  • 4-Fluorophenylsulfonylbutane

Uniqueness

2-[(4-Fluorophenyl)sulfonyl]ethanol is unique due to the presence of both a sulfonyl group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The fluorine atom also imparts distinct electronic properties, enhancing its reactivity and binding affinity in various applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQOMEFZYUQRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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